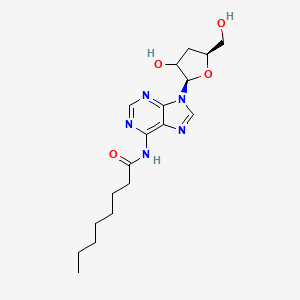

N6-Octanoyl Cordycépine

Vue d'ensemble

Description

N6-Octanoyl Cordycepin is a derivative of cordycepin, a bioactive compound originally isolated from the fungus Cordyceps militaris. This compound is known for its potential therapeutic properties, including antitumor, antioxidant, and anti-inflammatory activities. The modification at the N6 position with an octanoyl group enhances its stability and bioavailability, making it a promising candidate for various scientific and medical applications.

Applications De Recherche Scientifique

Anticancer Applications

N6-Octanoyl cordycepin exhibits significant anticancer properties, influencing various cellular processes that lead to apoptosis and cell cycle arrest in cancer cells.

- Mechanisms of Action :

- Inhibition of Tumor Growth : Studies have shown that cordycepin can inhibit the proliferation of different cancer cell lines by inducing apoptosis and disrupting the cell cycle. For example, it has been effective against cervical cancer cells (SiHa and HeLa), pancreatic cancer cells, and others by increasing apoptosis rates and causing cell cycle arrest in the G2/M phase .

- Signaling Pathways : The compound activates several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and caspase cascade, which are crucial for mediating its antitumor effects .

Case Study: Cordycepin in Pancreatic Cancer

In vitro studies demonstrated that N6-Octanoyl cordycepin significantly reduced viability in pancreatic cancer cell lines by inducing apoptosis and altering key regulatory proteins such as cyclin-dependent kinases .

Antiviral Applications

N6-Octanoyl cordycepin has shown promise as an antiviral agent, particularly against RNA viruses.

- Mechanism : The compound acts as an inhibitor of RNA-dependent RNA polymerase, which is essential for viral replication . This property positions it as a potential therapeutic option for treating viral infections, including systemic COVID-19 infections.

Case Study: Cordycepin Against COVID-19

Research indicates that cordycepin may exert combined antiviral and anti-inflammatory effects, making it a candidate for therapeutic development against COVID-19 .

Agricultural Applications

Beyond its medical applications, N6-Octanoyl cordycepin also has potential uses in agriculture.

- Allelopathic Effects : The compound exhibits allelopathic properties similar to glyphosate, suggesting its potential as a natural herbicide. Studies have indicated its effectiveness in inhibiting the growth of dicotyledonous plants .

Biochemical Mechanisms

The biochemical effects of N6-Octanoyl cordycepin include:

- RNA Metabolism : As a nucleoside analog, it interferes with RNA synthesis by terminating RNA chains during transcription. This mechanism can lead to decreased levels of mRNA and ultimately affect protein synthesis .

- Cellular Uptake and Conversion : Cordycepin is efficiently phosphorylated within cells to its active forms (mono-, di-, and triphosphates), which are critical for its biological activity .

Summary Table of Applications

Mécanisme D'action

Target of Action

N6-Octanoyl Cordycepin, a derivative of Cordycepin, primarily targets the protein ADAM17 . ADAM17 is a sheddase associated with the modulation of the receptor ACE2 of SARS-CoV-2 . It also associates with adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .

Mode of Action

N6-Octanoyl Cordycepin inhibits the expression of ADAM17, thereby affecting the entry of SARS-CoV-2 . It also interacts with adenosine receptors, leading to the activation of the cAMP-PKA-StAR pathway and steroidogenesis . Furthermore, it has been found to suppress protein translation by inhibiting the mammalian target-of-rapamycin complex-1 (mTORC1) pathway .

Biochemical Pathways

The compound undergoes a biochemical transformation into cordycepin triphosphate (COR-tp) via a phosphorylation pathway . Due to the structural similarity between COR-tp and Adenosine Triphosphate (ATP), the former is frequently misrecognized as ATP, resulting in its incorporation into RNA .

Pharmacokinetics

Understanding the pharmacokinetics of N6-Octanoyl Cordycepin is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of N6-Octanoyl Cordycepin directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .

Result of Action

N6-Octanoyl Cordycepin has been found to have significant effects on cell survival and proliferation. It consistently represses cell migration and cellular inflammation . It also has potential therapeutic effects, including the reduction of tumor growth, repression of pain and inflammation, protecting brain function, improvement of respiratory and cardiac conditions, and amelioration of metabolic disorders .

Action Environment

The action, efficacy, and stability of N6-Octanoyl Cordycepin can be influenced by various environmental factors. For instance, it modulates the immune response within the tumor microenvironment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N6-Octanoyl Cordycepin typically involves the acylation of cordycepin at the N6 position. One common method includes the reaction of cordycepin with octanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of N6-Octanoyl Cordycepin can be achieved through optimized fermentation processes using genetically modified strains of Cordyceps militaris. These strains are engineered to produce higher yields of cordycepin, which is then chemically modified to obtain N6-Octanoyl Cordycepin . The process involves large-scale fermentation, followed by extraction and purification steps to isolate the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: N6-Octanoyl Cordycepin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield deoxy derivatives.

Substitution: Nucleophilic substitution reactions can occur at the N6 position, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various N6-substituted derivatives, which can exhibit different biological activities depending on the nature of the substituent .

Comparaison Avec Des Composés Similaires

Cordycepin: The parent compound, known for its broad spectrum of biological activities.

Adenosine: Structurally similar to cordycepin but with a hydroxyl group at the 3’ position.

N6-Benzoyl Cordycepin: Another N6-substituted derivative with potential antitumor activity.

Uniqueness: N6-Octanoyl Cordycepin is unique due to its enhanced stability and bioavailability compared to cordycepin. The octanoyl group at the N6 position provides increased lipophilicity, which improves its cellular uptake and therapeutic efficacy .

Activité Biologique

N6-Octanoyl cordycepin, a derivative of cordycepin (3'-deoxyadenosine), has garnered attention in the field of biomedicine due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Overview of Cordycepin

Cordycepin is a nucleoside analog derived from the fungus Cordyceps militaris and is known for its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. N6-Octanoyl cordycepin is a modified form that enhances the pharmacokinetic properties and bioavailability compared to its parent compound.

N6-Octanoyl cordycepin exerts its biological effects through several mechanisms:

- Inhibition of RNA Synthesis : Like cordycepin, N6-octanoyl cordycepin inhibits RNA polymerase activity due to the absence of a 3'-hydroxyl group, leading to termination of RNA transcription .

-

Modulation of Signaling Pathways : It has been shown to affect various signaling pathways:

- NF-κB Pathway : N6-Octanoyl cordycepin inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival .

- AMPK/mTOR Pathway : The compound activates AMP-activated protein kinase (AMPK), leading to inhibition of the mTOR pathway, which is involved in cell growth and metabolism .

- Antiviral Activity : Recent studies indicate that N6-octanoyl cordycepin exhibits antiviral properties against SARS-CoV-2 by inhibiting ADAM17 expression, which is implicated in viral entry and pathogenesis .

Pharmacological Effects

The pharmacological effects of N6-octanoyl cordycepin are summarized in the following table:

Case Study 1: Anti-cancer Properties

A study demonstrated that N6-octanoyl cordycepin significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In animal models, N6-octanoyl cordycepin improved cognitive functions by modulating adenosine receptors in the hippocampus. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 3: Antiviral Efficacy

Research indicated that treatment with N6-octanoyl cordycepin reduced the formation of syncytia in cells infected with SARS-CoV-2, highlighting its potential as an antiviral agent during the COVID-19 pandemic .

Propriétés

IUPAC Name |

N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOORYDEEUDEJJ-TWZXDDCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676078 | |

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77378-05-3 | |

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.